molecular formula C18H18N4O2S2 B2801809 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097894-72-7

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2801809
M. Wt: 386.49
InChI Key: BTHVQRYBNNXJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might also play a role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to its polarity, which could affect its solubility in different solvents .

Scientific Research Applications

  • Synthesis and Structural Analysis : Research has been conducted on the structures of hydrazones derived from benzothiazoles, which highlight the conformational differences and intermolecular interactions within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of benzothiazole derivatives in material science, pharmaceuticals, and chemical synthesis (Lindgren et al., 2013).

  • Microwave-mediated Synthesis : The efficiency of microwave-mediated synthesis for producing benzothiazole- and benzimidazole-based heterocycles has been demonstrated. This method is noted for its efficiency and utility in organic synthesis, potentially applicable to the synthesis of complex molecules such as the one (Darweesh et al., 2016).

  • Alkylation Studies : Research on the alkylation of benzothiazoles has provided insights into the reactivity of sulfur and nitrogen atoms in these compounds, which is relevant for functionalizing molecules like the one you are interested in for further chemical transformations (Dorofeev et al., 2017).

  • Antimicrobial Activity : The antimicrobial activity of benzothiazole derivatives has been explored, indicating the potential of such compounds in the development of new antimicrobial agents. This suggests possible biomedical research applications for the compound (Nural et al., 2018).

  • Supramolecular Chemistry : The synthesis and characterization of bifunctional aromatic N-heterocycles, including benzothiazole derivatives, have implications for supramolecular chemistry and the design of molecular recognition systems (Aakeröy et al., 2007).

  • Bioactive Compound Synthesis : The synthesis of pyridine derivatives that include benzothiazole moieties has been linked to antimicrobial studies, highlighting the pharmaceutical relevance of such compounds (Patel & Agravat, 2007).

Future Directions

The study of benzothiazole derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and biological activity of this specific compound .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12-19-8-6-16(20-12)24-13-7-9-22(10-13)17(23)11-25-18-21-14-4-2-3-5-15(14)26-18/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHVQRYBNNXJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

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